methyl N-(2-methylpentanoyl)glycinate
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Overview
Description
Methyl 2-(2-methylpentanamido)acetate is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a methyl ester group and an amido group attached to a pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methylpentanamido)acetate can be synthesized through a series of chemical reactions. One common method involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out in a batch reactor under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of methyl 2-(2-methylpentanamido)acetate often involves the use of microwave-assisted esterification. This method is more efficient and effective compared to conventional methods. The optimal conditions for this process include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylpentanamido)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction could produce primary or secondary amines .
Scientific Research Applications
Methyl 2-(2-methylpentanamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of solvents, perfumes, surfactants, and emulsifiers.
Mechanism of Action
The mechanism by which methyl 2-(2-methylpentanamido)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s ester and amido groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-benzyloxyphenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(4-chlorophenylthio)acetate
- Methyl 2-(4-chlorobenzylthio)acetate
Uniqueness
Methyl 2-(2-methylpentanamido)acetate is unique due to its specific molecular structure, which includes a methyl ester group and an amido group attached to a pentane chain. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(2-methylpentanoylamino)acetate |
InChI |
InChI=1S/C9H17NO3/c1-4-5-7(2)9(12)10-6-8(11)13-3/h7H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
OCLGCOWJHSKNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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